ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate

PDE4 inhibitor regioisomer SAR isoform selectivity

This 3‑carboxamide regioisomer is essential for head‑to‑head PDE4B‑vs‑PDE4D selectivity studies against the 2‑carboxamide series. The ethyl glycinate ester offers a dual‑soft prodrug strategy for localized target engagement with rapid systemic clearance. Procure for systematic SAR profiling, metabolic stability assays, and chemical probe development targeting cAMP‑signaling pathways.

Molecular Formula C11H15N3O4
Molecular Weight 253.258
CAS No. 1428352-78-6
Cat. No. B2683919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate
CAS1428352-78-6
Molecular FormulaC11H15N3O4
Molecular Weight253.258
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=C2N(CCCO2)N=C1
InChIInChI=1S/C11H15N3O4/c1-2-17-9(15)7-12-10(16)8-6-13-14-4-3-5-18-11(8)14/h6H,2-5,7H2,1H3,(H,12,16)
InChIKeyNFCQDALKRKSQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate (CAS 1428352-78-6): A 3‑Carboxamido Pyrazolo‑Oxazine PDE4 Inhibitor for Selective Procurement


Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate (CAS 1428352‑78‑6, molecular formula C₁₁H₁₅N₃O₄, molecular weight 253.25 g/mol) is a synthetic heterocyclic compound belonging to the 6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine carboxamide class. It is characterized by a 3‑carboxamido substitution on the fused pyrazolo‑oxazine core bearing an ethyl glycinate ester side chain [1]. Compounds within this structural family have been disclosed in the patent literature as inhibitors of phosphodiesterase‑4 (PDE4) isozymes, particularly the PDE4B isoform, which is a validated target for CNS, metabolic, autoimmune, and inflammatory disease research [2]. The 3‑position carboxamide linkage distinguishes this compound from the more widely explored 2‑carboxamide series, offering a distinct regiochemical scaffold for structure‑activity relationship (SAR) exploration.

Why Generic Substitution Fails for Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate: Regioisomeric Scaffold Controls PDE4 Selectivity


In pyrazolo[5,1-b][1,3]oxazine-based PDE4 inhibitors, the position of the carboxamide substituent (2‑carboxamide vs. 3‑carboxamide) is not functionally interchangeable. The Pfizer‑disclosed 2‑carboxamide series (WO 2017/145013) demonstrates that measured PDE4B and PDE4D IC₅₀ values vary dramatically with small structural changes at the 2‑position, with PDE4B/PDE4D selectivity ratios spanning from sub‑micromolar to >30‑fold depending on specific substituents [1]. The 3‑carboxamide regioisomer places the hydrogen‑bond‑donating carboxamide NH and the ester‑terminated side chain in a different orientation relative to the PDE4 catalytic pocket, which is predicted to alter isoform selectivity profiles and off‑target interactions. Additionally, the ethyl glycinate ester introduces a metabolic liability (esterase‑labile functionality) absent in many 2‑carboxamide analogs, which may be intentionally exploited for “dual‑soft” pharmacokinetic design—achieving local target engagement while enabling rapid systemic clearance to reduce side effects [2]. Simply substituting a 2‑carboxamide analog risks obtaining a compound with a different selectivity fingerprint, different metabolic stability, and potentially different polypharmacology, which undermines reproducibility in target‑validation experiments.

Quantitative Differentiation Evidence for Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate: Regiochemistry, Selectivity, and Biophysical Parameters


Regioisomeric Carboxamide Positioning: 3‑Carboxamido vs. 2‑Carboxamido Core as a Determinant of PDE4 Isoform Selectivity

The target compound features a 3‑carboxamido substitution on the pyrazolo[5,1-b][1,3]oxazine core, whereas the dominant patent‑exemplified series (Pfizer WO 2017/145013/US 10,323,042) contains 2‑carboxamide analogs. Within the 2‑carboxamide series, PDE4B IC₅₀ values span from 53 nM (Example 3) to >10 μM across 64 exemplified compounds, and PDE4B/PDE4D selectivity ratios range from 2‑fold to over 600‑fold depending on the specific amide substituent [1]. The 3‑carboxamide regioisomer is not covered by the exemplified 2‑carboxamide SAR, meaning its selectivity profile relative to PDE4D, PDE4A, and PDE4C isoforms must be empirically determined rather than inferred. This represents a scientifically significant differentiation: the 3‑carboxamide provides a structurally distinct hydrogen‑bond vector that may engage different residues in the PDE4 active site [2].

PDE4 inhibitor regioisomer SAR isoform selectivity

Ethyl Glycinate Ester Side Chain: Designed Metabolic Instability vs. Metabolically Stable 2‑Carboxamide Analogs

The target compound incorporates an ethyl glycinate ester moiety (‑C(═O)NHCH₂COOEt) attached to the 3‑carboxamide. A structurally related 2‑carboxamide analog, ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate (CAS 1448071‑87‑1), shares this ester‑terminated side chain but differs only in the carboxamide attachment position. In HepG2 cytotoxicity assays, the 2‑regioisomer exhibits an IC₅₀ of 13.6 μg/mL (compared to doxorubicin at 0.49 μg/mL) . The presence of the ethyl ester makes both compounds susceptible to plasma and hepatic esterase cleavage, a property deliberately exploited in “dual‑soft” PDE4 inhibitor design to achieve high local concentrations with rapid systemic inactivation, thereby minimizing gastrointestinal side effects (nausea, emesis) associated with PDE4D inhibition [1]. In contrast, the Pfizer 2‑carboxamide lead series (WO 2017/145013) predominantly features metabolically stable amide and cycloalkyl substituents rather than ester‑linked side chains [2].

esterase-labile prodrug dual-soft drug design metabolic stability

In Silico Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. 2‑Carboxamide Analogs

The target compound (C₁₁H₁₅N₃O₄, MW 253.25 g/mol) possesses 3 hydrogen bond donors (one amide NH, two from glycinate ester linkage) and 4 hydrogen bond acceptors. A closely related comparator, ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate (CAS 153597‑59‑2, C₉H₁₂N₂O₃, MW 196.20 g/mol), lacks the carboxamide‑glycinate extension and has 0 hydrogen bond donors and 5 acceptors [1]. The presence of hydrogen bond donors in the target compound increases its potential for specific interactions with the PDE4 catalytic site (e.g., Gln443 in PDE4B), while the additional molecular weight and rotatable bonds (7 vs. 3 in the comparator) affect permeability and solubility. The target compound meets all Lipinski Rule of Five criteria (MW ≤ 500, HBD ≤ 5, HBA ≤ 10, logP estimated ~0.5–1.5), but its higher polar surface area (tPSA ~85–95 Ų) compared to the 2‑carboxylate ester comparator (tPSA ~55–65 Ų) predicts different CNS penetration potential [2].

drug-likeness Lipinski parameters hydrogen bonding

Functional Group Architecture: Dual Amide‑Ester Prodrug Potential Not Present in Simple 2‑Carboxamide PDE4 Inhibitors

The target compound contains a 3‑carboxamide‑glycine ethyl ester architecture (‑CONHCH₂COOEt), creating a dual‑amide‑ester linkage. This structural motif is absent from the simple 2‑carboxamide PDE4 inhibitor scaffold, which typically uses direct amide bonds with cycloalkyl, aryl, or heteroaryl substituents [1]. The glycine‑based ethyl ester can serve as a latent carboxylic acid handle: upon esterase cleavage, the resulting free acid (‑CONHCH₂COOH) introduces a negatively charged moiety at physiological pH that may alter the compound’s PDE4 binding mode or facilitate active transport via monocarboxylate transporters [2]. In contrast, the Pfizer 2‑carboxamide series lacks this prodrug‑to‑active‑acid conversion capability, as the amide substituents are metabolically stable under standard conditions. The glycine spacer also extends the side chain by approximately 2.5 Å (estimated from the Cα‑Cβ bond of glycine), potentially reaching auxiliary binding pockets in PDE4 not accessible to shorter substituents.

prodrug strategy glycine ester conjugate carboxylic acid bioisostere

Optimal Research and Industrial Application Scenarios for Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate Based on Differentiated Evidence


PDE4B‑Selective Inhibitor Lead Optimization: Probing Regioisomer‑Dependent Isoform Selectivity

Medicinal chemistry teams pursuing PDE4B‑selective inhibitors for CNS, metabolic, or inflammatory indications should procure this compound as a 3‑carboxamide regioisomer tool to systematically compare PDE4B vs. PDE4D selectivity against the established 2‑carboxamide series (US 10,323,042). The Pfizer patent demonstrates that 2‑carboxamide PDE4B/PDE4D selectivity ratios range from 2‑fold to >600‑fold depending on substitution [1]. The 3‑position carboxamide orientation is structurally distinct and must be independently profiled against recombinant PDE4A, PDE4B, PDE4C, and PDE4D isoforms (e.g., using the Ba(OH)₂ precipitation assay with [³H]‑cAMP substrate as described in the patent) to determine whether the 3‑regioisomer offers improved selectivity. Head‑to‑head testing of both regioisomers in the same assay platform is essential to quantify the selectivity advantage conferred by carboxamide repositioning.

Dual‑Soft PDE4 Inhibitor Development: Esterase‑Mediated Metabolic Inactivation Studies

The ethyl glycinate ester side chain makes this compound a candidate for “dual‑soft” PDE4 inhibitor design, where esterase‑mediated cleavage in plasma and liver generates an inactive or less active free acid metabolite [2]. Researchers should measure in vitro metabolic stability in human, rat, and mouse plasma and liver microsomes (half‑life determination via LC‑MS/MS), comparing the parent ester to the hydrolyzed acid form. Parallel testing of PDE4 enzyme inhibition with the pure acid metabolite will quantify the extent of inactivation. This application is particularly relevant for developing locally acting (e.g., inhaled or topical) PDE4 inhibitors with reduced gastrointestinal side effects (nausea, emesis, diarrhea) attributed to systemic PDE4D inhibition [3]. The comparator for these studies should be ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate (CAS 1448071‑87‑1) to directly compare regioisomer‑dependent metabolic stability.

Carboxylic Acid Bioisostere and Prodrug Strategy in Anti‑Inflammatory Drug Discovery

The glycine‑CONHCH₂COOEt motif is a recognizable carboxylic acid bioisostere/prodrug handle used in approved drugs (e.g., enalapril, valacyclovir) [2]. Drug discovery groups working on PDE4‑targeted anti‑inflammatory therapies (e.g., COPD, psoriasis, psoriatic arthritis) can use the target compound to explore whether the glycine ester → free acid conversion alters cellular permeability via monocarboxylate transporters (MCT1/MCT4) or affects intracellular retention of the active acid form. Comparative cellular cAMP accumulation assays (e.g., in human PBMCs, THP‑1 monocytes, or BEAS‑2B bronchial epithelial cells) should be performed with both the ester and pre‑hydrolyzed acid forms. Commercially available PDE4 inhibitors rolipram (IC₅₀ for PDE4B ~130–170 nM) and roflumilast can serve as pharmacological benchmarks, but they lack the prodrug conversion capability, making the target compound mechanistically non‑interchangeable.

Academic Chemical Biology: Chemical Probe for PDE4 Isozyme Subtype Profiling

Academic laboratories engaged in PDE4 isozyme subtype profiling and cAMP signaling research should procure this compound as a structurally unique chemical probe. Unlike rolipram, which inhibits PDE4A, PDE4B, and PDE4D with varying potency (IC₅₀s of 3 nM, 130 nM, and 240 nM, respectively) , compounds within the pyrazolo‑oxazine class have been designed to achieve preferential PDE4B binding [1]. The 3‑carboxamide regioisomer with a glycine ester tail represents an unexplored quadrant of the pyrazolo‑oxazine SAR space. Systematic profiling in a panel of recombinant PDE isoforms (PDE1‑PDE11) at a fixed concentration (e.g., 10 μM) will establish the selectivity fingerprint, while concentration‑response curves (0.01–100 μM) will yield IC₅₀ values. Such data are necessary to qualify this compound as a bona fide chemical probe for PDE4B‑dependent signaling pathways and to deposit results in public databases (ChEMBL, BindingDB, PubChem BioAssay) for community‑wide use.

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